molecular formula C18H23NO3 B2390031 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one CAS No. 847272-87-1

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one

Cat. No.: B2390031
CAS No.: 847272-87-1
M. Wt: 301.386
InChI Key: CWNHBBAHVWKHSF-UHFFFAOYSA-N
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Description

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is a complex organic compound that features a piperidine ring, a hydroxyethyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the hydroxyethyl group is attached to the nitrogen atom of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chromenone core can be reduced to a dihydrochromenone.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrochromenone.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the methyl group on the chromenone core.

    4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-thione: Contains a sulfur atom instead of an oxygen atom in the chromenone core.

Uniqueness

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is unique due to the presence of both the hydroxyethyl group and the methyl group on the chromenone core. This combination of functional groups may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13-5-6-16-14(11-18(21)22-17(16)10-13)12-19-8-3-2-4-15(19)7-9-20/h5-6,10-11,15,20H,2-4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHBBAHVWKHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333505
Record name 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847272-87-1
Record name 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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